molecular formula C9H19ClN2O B1487708 2-(Methylamino)-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride CAS No. 1220038-90-3

2-(Methylamino)-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride

Cat. No. B1487708
M. Wt: 206.71 g/mol
InChI Key: YLXUWANWUHSQKS-UHFFFAOYSA-N
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Description

2-(Methylamino)-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride, commonly known as MMPE-HCl, is an important synthetic compound used in a variety of scientific and medical research applications. It is a powerful agonist of the serotonin 5-HT1A receptor, and it has been used to study the effects of serotonin on the brain and body. MMPE-HCl has been used in a variety of scientific and medical research applications, including the study of depression, anxiety, addiction, and other psychiatric disorders.

Scientific Research Applications

Synthesis and Chemical Properties

  • Inhibitors of Blood Platelet Aggregation: A study found that certain derivatives, closely related to the target compound, acted as inhibitors of ADP-induced aggregation of blood platelets, highlighting their potential in therapeutic applications related to blood coagulation disorders (Grisar et al., 1976).
  • Antibacterial and Antifungal Activities: Novel piperidinyl-substituted compounds were synthesized and evaluated for their antibacterial and antifungal activities, indicating the compound’s potential utility in developing new antimicrobial agents (Ibiş et al., 2015).
  • Photo-Oxidation Studies: Research on the photochemical oxidation of a closely related compound demonstrates the reactivity under specific conditions, providing insights into potential applications in photochemistry (Ohta et al., 1994).

Biological and Medicinal Chemistry Applications

  • Neurodegenerative Disease Treatment: Indole derivatives, structurally similar to the target compound, were found to possess dual effectiveness as ligands of the NMDA receptor and exhibited antioxidant properties, suggesting potential in treating neurodegenerative diseases (Buemi et al., 2013).
  • Acetylcholinesterase Inhibition: Research into piperidine derivatives revealed compounds with potent anti-acetylcholinesterase activity, offering a foundation for developing therapeutic agents for conditions like Alzheimer’s disease (Sugimoto et al., 1990).

Synthesis and Application in Organic Chemistry

  • Hydroaminomethylation Reactions: A study demonstrated the application of specific piperidine derivatives in hydroaminomethylation, yielding high selectivity and activity, underlining the compound's role in organic synthesis enhancements (Hamers et al., 2009).

properties

IUPAC Name

2-(methylamino)-1-(2-methylpiperidin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-8-5-3-4-6-11(8)9(12)7-10-2;/h8,10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXUWANWUHSQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride

CAS RN

1220038-90-3
Record name Ethanone, 2-(methylamino)-1-(2-methyl-1-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220038-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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